N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H17N3O3 and its molecular weight is 371.396. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modification
Research has demonstrated innovative approaches to synthesizing and structurally modifying compounds related to "N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide" to create novel nitrogenous structures and heterocycles. One study detailed the recyclization products of certain carboxamides, resulting in the synthesis of condensed tricyclic nitrogenous structures such as substituted pyrrolo[2,1-h]purin-ones, their thione analogs, and imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives, illustrating the compound's versatility in organic synthesis (Chumachenko, Shablykin, & Brovarets, 2013).
Anticancer Potential
Another area of interest is the compound's potential in anticancer applications. Docking studies on derivatives of the compound have been conducted to assess their efficacy against breast cancer. These studies have found certain derivatives to exhibit significant interaction and activity against breast cancer cell lines, providing a foundation for further exploration of these compounds as anticancer agents (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Chemical Synthesis and Applications
Furthermore, research has focused on the synthesis of isolated-fused heterocycles based on "this compound," showcasing the compound's role in creating a variety of functionalized chromenes. This indicates the compound's significant utility in generating diverse molecular structures with potential biological activity (Azab & Latif, 2012).
Metal Complexes and Spectroscopic Studies
Moreover, studies have been conducted on metal complexes involving derivatives of the compound, revealing insights into their structure and electrochemical properties. For instance, novel copper(II), cobalt(II), and nickel(II) complexes with derivatives have been synthesized, providing valuable information on their structural and electrochemical characteristics, which could have implications for their use in various scientific applications (Myannik et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to cause a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21(17-12-15-5-1-2-8-19(15)28-22(17)27)24-16-7-3-6-14(11-16)18-13-23-20-9-4-10-25(18)20/h1-3,5-8,11-13H,4,9-10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNQSBUWTWKVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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